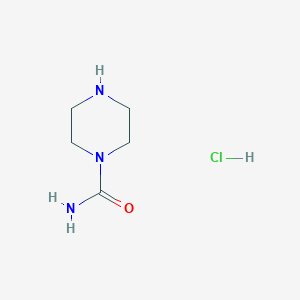

Piperazine-1-carboxamide Hydrochloride

Description

Properties

IUPAC Name |

piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2,(H2,6,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYKKFKLOUEFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377840 | |

| Record name | Piperazine-1-carboxamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474711-89-2 | |

| Record name | Piperazine-1-carboxamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperazine-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Piperazine-1-carboxamide Hydrochloride

Abstract

Piperazine-1-carboxamide Hydrochloride is a pivotal chemical intermediate, widely utilized by researchers and drug development professionals. Its structure, featuring a reactive secondary amine within the piperazine ring and a stable carboxamide moiety, presents a versatile scaffold for building complex molecular architectures. The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and basicity, thereby enhancing the pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth examination of this compound, covering its fundamental properties, robust synthesis protocols with mechanistic insights, analytical characterization methods, and critical safety considerations. The objective is to equip scientists with the necessary knowledge to effectively synthesize, handle, and strategically employ this compound in their research and development endeavors.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base, making it more convenient for storage and for use in aqueous reaction media.[2]

Key Properties

A summary of the essential physicochemical properties is provided below.

| Property | Value | Source(s) |

| IUPAC Name | piperazine-1-carboxamide;hydrochloride | [3] |

| CAS Number | 474711-89-2 | [3][4] |

| Molecular Formula | C₅H₁₂ClN₃O | [3][4] |

| Molecular Weight | 165.62 g/mol | [3][4] |

| Physical Form | Solid | |

| Parent Compound | 1-Piperazinecarboxamide (CID: 258192) | [3] |

| Storage | Room Temperature, Inert Atmosphere | [4] |

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its application in synthesis. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum of the free base, 1-piperazinecarboxamide, in D₂O would be expected to show two distinct triplets for the methylene protons on the piperazine ring, reflecting their different chemical environments relative to the carboxamide group.[5] Upon protonation to form the hydrochloride salt, shifts in these signals would be observed.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. For the free base, the protonated molecule [M+H]⁺ would have an m/z of approximately 130.1.[5]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing purity. Since the piperazine core lacks a strong chromophore, direct UV detection can be challenging at low concentrations.[6] For trace analysis and impurity profiling, a derivatization strategy is often employed. A validated method involves reacting the amine with 4-chloro-7-nitrobenzofurazan (NBD-Cl) to form a stable, UV-active derivative, allowing for sensitive detection with a standard HPLC-UV system.[6][7]

Synthesis of this compound

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound presents a classic chemoselectivity challenge: the mono-functionalization of a symmetrical diamine. Uncontrolled reaction conditions can easily lead to the formation of the undesired 1,4-disubstituted byproduct.

There are two primary strategies to address this:

-

Protecting Group Strategy : One nitrogen of piperazine is protected with a group like tert-butyloxycarbonyl (Boc), the other nitrogen is functionalized, and the protecting group is subsequently removed.[8][9] While effective, this adds steps and can lower the overall yield.[10]

-

Direct Selective Functionalization : This approach leverages reaction conditions to favor mono-substitution. This can be achieved by using a mono-protonated form of piperazine to deactivate one nitrogen or by carefully controlling the stoichiometry of a less reactive carbamoylating agent.[9][10]

The protocol described here follows the direct functionalization route, which is more atom-economical. It involves the reaction of piperazine with an in situ generated isocyanic acid, followed by conversion to the hydrochloride salt. This method avoids protecting groups and offers a more streamlined process.

Experimental Protocol: Direct Carbamoylation

Objective: To synthesize this compound via direct reaction of piperazine with potassium cyanate, followed by acidification.

Materials:

-

Piperazine (anhydrous)

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (concentrated)

-

Water (deionized)

-

Dichloromethane (DCM)

-

Isopropanol

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution in isopropanol (e.g., 2 M)

Protocol:

Part A: Synthesis of 1-Piperazinecarboxamide (Free Base)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) in a mixture of water and isopropanol. Cool the solution to 0-5 °C in an ice bath.

-

Generation of Isocyanic Acid: In a separate beaker, dissolve potassium cyanate (KOCN, 1.0-1.1 eq) in water. Slowly add this solution to the stirred piperazine solution.

-

Acidification: While maintaining the temperature at 0-5 °C, slowly add concentrated hydrochloric acid dropwise to the reaction mixture. The acid protonates the cyanate ion to form isocyanic acid (HNCO) in situ, which then reacts with the nucleophilic piperazine. Maintain a slightly acidic pH.

-

Causality Note: Using a slight excess of piperazine or carefully controlling the stoichiometry of KOCN is crucial. The free piperazine is more nucleophilic than the product, 1-piperazinecarboxamide, which helps to minimize the formation of the di-substituted byproduct.[10]

-

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC-UV (after derivatization of an aliquot).

-

Work-up: Once the reaction is complete, basify the mixture with a strong base (e.g., 50% NaOH solution) to a pH > 12 to deprotonate the product and any remaining piperazine.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-Piperazinecarboxamide free base, often as a solid or viscous oil.

Part B: Formation of this compound

-

Dissolution: Dissolve the crude free base from Part A in a minimal amount of a suitable solvent, such as isopropanol.

-

Precipitation: While stirring, slowly add a solution of hydrochloric acid in isopropanol. The hydrochloride salt will precipitate out of the solution.

-

Causality Note: The formation of the hydrochloride salt serves two purposes: it purifies the compound, as the salt is often highly crystalline and less soluble than the free base in many organic solvents, and it provides a more stable, solid form for long-term storage.[2]

-

-

Isolation: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain pure this compound.

Process Optimization and Side Reactions

The primary side reaction is the formation of the 1,4-dicarboxamide byproduct. This occurs when the mono-substituted product reacts with a second molecule of isocyanic acid.

Optimization Strategies:

-

Temperature Control: Running the reaction at low temperatures (0-5 °C) helps to control the reaction rate and improve selectivity.[2]

-

Slow Addition: Adding the acid or cyanate solution slowly ensures that the concentration of the highly reactive isocyanic acid remains low, favoring reaction with the more abundant and more nucleophilic piperazine starting material.[10]

-

Stoichiometry: Using piperazine as the limiting reagent is not advised. A slight excess of piperazine ensures the isocyanic acid is consumed before it can react with the less nucleophilic product.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial building block. The presence of a secondary amine provides a reactive handle for extensive derivatization, making it a valuable starting point for generating chemical libraries for screening.[11]

The -NH group can readily undergo a variety of chemical transformations, including:

-

N-Alkylation: Reaction with alkyl halides.

-

N-Arylation: Buchwald-Hartwig amination or SₙAr reactions with activated aryl halides.[12]

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

This versatility allows for the systematic exploration of the chemical space around the piperazine core, a proven strategy in the development of neuropharmacological agents, kinase inhibitors, and other therapeutics.[1][11][12]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[3][13]

GHS Hazard Information

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral[3][13] |

| H315 | Causes skin irritation | Skin corrosion/irritation[3][13] |

| H319 | Causes serious eye irritation | Serious eye damage/irritation[3][13] |

| H335 | May cause respiratory irritation | STOT, single exposure[3][13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14] Emergency eye wash fountains and safety showers should be readily available.[15]

-

Personal Protective Equipment:

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[15]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][17] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) as piperazine and its derivatives can be hygroscopic and may absorb carbon dioxide from the air.[18][19]

Conclusion

This compound is a foundational building block in modern medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions to ensure mono-substitution, is achievable through robust and scalable protocols. A thorough understanding of its physicochemical properties, analytical characterization, and safe handling procedures is essential for its effective use. The strategic value of this compound lies in its pre-functionalized core, which provides a reliable and versatile entry point for the synthesis of diverse molecular libraries, accelerating the discovery and development of novel therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Piperazine. National Center for Biotechnology Information. [Link]

- Google Patents. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

- Google Patents. US3281397A - Polyurethane-ureas containing urealinked piperazine compounds.

-

NJ Health. HAZARD SUMMARY - Piperazine. [Link]

-

Chemical Safety. chemical label this compound. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

PubChem. Tert-butyl Piperazine-1-carboxylate Hydrochloride. National Center for Biotechnology Information. [Link]

-

Texas State University Digital Collections. Evaluation of a New Derivatizing Reagent, 1-(9-Anthracenylmethyl)Piperazine (MAP), Used for the Analysis of Isocyanates in Spray-Painting Operations. [Link]

-

PubMed Central. New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat: Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities. [Link]

-

Wikipedia. Piperazine. [Link]

-

A Review on Analytical Methods for Piperazine Determination. [Link]

-

Taylor & Francis Online. Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. [Link]

-

PubMed. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

- Google Patents. WO1997010222A1 - Method for preparing piperazines.

-

ResearchGate. a Chemical synthesis scheme of piperazine-1- carboxamidine (PZC). [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. [Link]

-

PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

-

ResearchGate. Piperidine amide and urea derivative. [Link]

-

PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. [Link]

-

Pipzine Chemicals. Piperazine-1-carboximidamide. [Link]

-

MDPI. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride () for sale [vulcanchem.com]

- 3. This compound | C5H12ClN3O | CID 2769700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Page loading... [guidechem.com]

- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemical-label.com [chemical-label.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. nj.gov [nj.gov]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Piperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Characterization of Piperazine-1-carboxamide Hydrochloride (CAS 474711-89-2)

Prepared by: Gemini, Senior Application Scientist

Introduction

Piperazine-1-carboxamide hydrochloride, identified by CAS Number 474711-89-2, is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1] Structurally, it consists of a piperazine ring functionalized with a carboxamide group, presented as a hydrochloride salt to enhance stability and aqueous solubility.[1][2] Its utility is primarily as a synthetic intermediate, notably in the preparation of heteroaromatic derivatives that act as phosphodiesterase 4 (PDE4) inhibitors.[3] The piperazine moiety is a common scaffold in pharmacologically active compounds, known to impart favorable pharmacokinetic properties.[4][5]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the essential physicochemical properties, a validated synthetic route, and a multi-technique approach for the thorough analytical characterization of this compound. The methodologies described herein are designed to establish identity, purity, and structural integrity, ensuring the quality and reproducibility required for downstream applications in research and development.

Physicochemical and Safety Profile

A foundational understanding of the compound's properties is critical for its effective handling, storage, and application. The hydrochloride salt form is typically a white to off-white crystalline solid.[1][3] Proper storage in an inert atmosphere at room temperature is recommended to maintain its integrity.[3][6]

Key Properties

The fundamental properties of this compound are summarized below. This data is essential for calculating molar equivalents in reactions, preparing solutions, and interpreting analytical results.

| Property | Value | Source(s) |

| CAS Number | 474711-89-2 | [6][7] |

| Molecular Formula | C₅H₁₂ClN₃O | [6][7] |

| Molecular Weight | 165.62 g/mol | [7] |

| IUPAC Name | piperazine-1-carboxamide;hydrochloride | [6][7] |

| Appearance | White to off-white solid | [1][3] |

| Melting Point | 221-224 °C | [3] |

| Solubility | Soluble in polar solvents (e.g., water) | [1] |

| Storage | Inert atmosphere, Room Temperature | [3][6] |

Safety and Handling

Regulatory data classifies this compound with specific hazards that necessitate careful handling in a laboratory setting.[7] Adherence to standard safety protocols, including the use of personal protective equipment (PPE), is mandatory.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

-

Recommended PPE: Safety goggles, chemical-resistant gloves, and a lab coat are required. Work should be conducted in a well-ventilated fume hood.[9][10]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[9]

Synthesis and Purification

The most direct and common synthesis of this compound involves the acidic deprotection of its tert-butyloxycarbonyl (Boc)-protected precursor, tert-butyl 4-carbamoylpiperazine-1-carboxylate.[3] This method is efficient, high-yielding, and allows for the direct isolation of the desired hydrochloride salt.

Experimental Protocol: Synthesis

Principle and Justification: The Boc protecting group is labile under acidic conditions. Anhydrous hydrochloric acid, typically in a solvent like ethyl acetate or dichloromethane, quantitatively cleaves the carbamate bond. This process simultaneously protonates the newly freed secondary amine of the piperazine ring, causing the hydrochloride salt to precipitate from the organic solvent, which facilitates a simple and effective purification by filtration.

Materials:

-

tert-butyl 4-carbamoylpiperazine-1-carboxylate

-

4M Hydrochloric acid in ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Diethyl ether (for washing)

Procedure:

-

To a solution of tert-butyl 4-carbamoylpiperazine-1-carboxylate (e.g., 0.7 mmol) in dichloromethane (2 mL), add a 4 M solution of hydrochloric acid in ethyl acetate (2 mL).[3]

-

Stir the reaction mixture vigorously at room temperature for 30 minutes. A white precipitate will form during this time.[3]

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) or LC-MS, ensuring the disappearance of the starting material.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.[3]

-

Wash the resulting white solid with diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to yield this compound. The reaction typically proceeds with quantitative yield.[3]

Analytical Characterization Workflow

A multi-technique analytical approach is essential to unambiguously confirm the structure, identity, and purity of the synthesized compound. The workflow integrates spectroscopic and chromatographic methods, each providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Justification: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton. For this molecule, NMR confirms the integrity of the piperazine ring and the presence of the carboxamide group.

Experimental Protocol:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts due to high solubility.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Expected Spectral Data: The chemical shifts are predictive and may vary slightly based on solvent and concentration. The piperazine ring protons typically appear as two distinct multiplets due to their different chemical environments relative to the carboxamide group.

| Technique | Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |

| ¹H NMR | ~7.0-7.5 (broad s, 2H) | -CONH₂ protons. Broad due to quadrupole coupling and exchange. |

| ~3.6-3.8 (t, 4H) | Piperazine protons adjacent to the carboxamide nitrogen (-CH₂-N(CO)NH₂). Deshielded by the electron-withdrawing amide. | |

| ~3.0-3.2 (t, 4H) | Piperazine protons adjacent to the protonated amine (-CH₂-NH₂⁺-). | |

| ¹³C NMR | ~160 | Carbonyl carbon (C=O) of the carboxamide group. |

| ~46 | Piperazine carbons adjacent to the carboxamide nitrogen. | |

| ~43 | Piperazine carbons adjacent to the protonated amine. |

Note: In D₂O, the amide (-CONH₂) and amine (-NH₂⁺-) protons will exchange with deuterium and their signals will disappear, which can be a useful diagnostic experiment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Justification: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. It is an excellent tool to quickly confirm the presence of the key amide (C=O, N-H) and amine (N-H) functionalities.

Experimental Protocol:

-

Acquire a background spectrum of the empty sample compartment.

-

Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory with a small amount of the solid compound.

-

Scan the sample over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3200-3400 (broad) | N-H stretch | Amide (-CONH₂) and protonated amine (-NH₂⁺-) groups. |

| ~3000 | C-H stretch | Aliphatic C-H bonds of the piperazine ring. |

| ~1640-1680 (strong) | C=O stretch (Amide I) | Carbonyl of the carboxamide group.[4] |

| ~1600-1640 | N-H bend (Amide II) | N-H bending in the primary amide.[4] |

| 1250-1300 | C-N stretch | C-N bond of the amide and piperazine ring.[4] |

Mass Spectrometry (MS)

Principle and Justification: Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of its elemental composition. When coupled with liquid chromatography (LC-MS), it also provides purity information. Electrospray ionization (ESI) in positive mode is ideal for this molecule, as it will readily accept a proton.

Experimental Protocol:

-

Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

-

Acquire the spectrum in positive ESI mode.

Expected Mass Data:

-

Parent Ion: The analysis will detect the mass of the free base (cationic form), not the hydrochloride salt. The expected protonated molecule [M+H]⁺ for C₅H₁₁N₃O is m/z 130.09 .

-

High-Resolution MS (HRMS): For unambiguous formula confirmation, the exact mass should be determined. The calculated monoisotopic mass for [C₅H₁₂N₃O]⁺ is 130.0975, which should be observed within a 5 ppm error margin. The monoisotopic mass of the neutral molecule is 129.0902.[7]

High-Performance Liquid Chromatography (HPLC)

Principle and Justification: HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method separates the target compound from any impurities based on polarity. By using a UV detector and a validated method, the purity can be accurately quantified as a percentage of the total peak area.

Experimental Protocol:

Materials & Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[11]

-

Acetonitrile (HPLC grade)

-

Phosphate buffer or water with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

-

Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). Degas both phases.

-

Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable diluent (e.g., water/methanol) to a concentration of ~1 mg/mL.

-

Method Parameters:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm (chosen for detecting the amide chromophore)

-

Column Temperature: 40 °C[12]

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated by dividing the area of the main peak by the total area of all peaks. A pure sample should exhibit a single major peak with a purity level >97%.[6]

Conclusion

The comprehensive characterization of this compound (CAS 474711-89-2) is achieved through the synergistic application of NMR, FTIR, MS, and HPLC. This guide outlines robust and validated protocols that enable researchers to confirm the compound's identity, structure, and purity with a high degree of confidence. Adherence to these analytical principles and safety guidelines is paramount for ensuring the quality of this key synthetic intermediate and the integrity of subsequent research and development efforts.

References

- Vulcanchem. (n.d.). 4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride () for sale.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Chemical Safety. (n.d.). Chemical Label: this compound.

- Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

-

PubChem. (n.d.). Tert-butyl Piperazine-1-carboxylate Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Piperazine monohydrochloride. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Piperazine-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

- Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.

-

ResearchGate. (n.d.). a Chemical synthesis scheme of piperazine-1- carboxamidine (PZC); b 1 H.... Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Piperazine-1-carboximidamide. Retrieved from [Link]

-

NIST. (n.d.). Piperazine dihydrochloride. NIST WebBook. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Retrieved from [Link]

- NTU Journal of Pure Sciences. (2022).

-

PubMed. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Retrieved from [Link]

-

NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Retrieved from [Link]

Sources

- 1. CAS 474711-89-2: piperazine-1-carboxamide | CymitQuimica [cymitquimica.com]

- 2. 4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride () for sale [vulcanchem.com]

- 3. PIPERAZINE-1-CARBOXYLIC ACID AMIDE HCL CAS#: 474711-89-2 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. This compound | 474711-89-2 [sigmaaldrich.com]

- 7. This compound | C5H12ClN3O | CID 2769700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemical-label.com [chemical-label.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. fishersci.com [fishersci.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

fundamental chemistry of Piperazine-1-carboxamide Hydrochloride

An In-depth Technical Guide to the Fundamental Chemistry of Piperazine-1-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a foundational building block in medicinal chemistry, valued for its bifunctional nature. It incorporates a rigid, predictable piperazine scaffold with a nucleophilic secondary amine and a hydrogen-bond-donating carboxamide group. As a hydrochloride salt, it offers enhanced aqueous solubility and stability, making it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its core chemistry, including a robust synthesis protocol from common starting materials, detailed physicochemical properties, reactivity profile, and modern analytical characterization methods. The insights herein are designed to empower researchers to leverage this molecule's full potential in drug discovery and development programs.

Introduction: The Piperazine Scaffold in Drug Design

The piperazine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs spanning therapeutic areas from antipsychotics (e.g., Clozapine) to anthelmintics.[1] Its prevalence is due to a combination of desirable properties: it is a six-membered saturated heterocycle that adopts a stable chair conformation, providing a predictable three-dimensional vector for substituents. The two nitrogen atoms at positions 1 and 4 offer distinct points for functionalization and can be modulated to fine-tune basicity and polarity.[2]

At physiological pH (7.4), the parent piperazine molecule typically has one protonated nitrogen, influencing its solubility and ability to interact with biological targets.[2] The introduction of a carboxamide group at the N1 position, as in Piperazine-1-carboxamide, significantly alters these properties. The electron-withdrawing nature of the acyl group reduces the basicity of the adjacent nitrogen, while the amide itself introduces a potent hydrogen bond donor and acceptor moiety.[2] Converting the free base to the hydrochloride salt by protonating the remaining secondary amine at N4 further enhances aqueous solubility and improves handling characteristics, rendering it an ideal intermediate for subsequent chemical modifications.[3]

Synthesis and Purification

The synthesis of this compound is a straightforward process that can be achieved with high efficiency from inexpensive, readily available starting materials. The overall strategy involves the selective mono-acylation of piperazine followed by salt formation.

Synthetic Strategy: The Carbamoylation of Piperazine

The primary challenge in synthesizing mono-substituted piperazines is preventing di-substitution. A common and effective method for installing the carboxamide group is through reaction with an in-situ generated isocyanic acid (HNCO) from a cyanate salt under acidic conditions. This method is highly selective for the desired mono-acylated product.

The workflow begins with the preparation of potassium cyanate, a key reagent, from the thermal decomposition of urea and potassium carbonate.[4][5] The subsequent reaction with piperazine in an aqueous acidic medium generates the free base, which is then isolated and converted to the stable hydrochloride salt.

Reactivity of the Secondary Amine (N4)

The secondary amine at the N4 position is the most reactive site for synthetic elaboration. It behaves as a typical nucleophile and can readily undergo a variety of transformations:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl substituents.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.

-

Acylation: Reaction with acid chlorides or anhydrides to form diamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

Reactivity of the Carboxamide Group

The primary amide is significantly less reactive than the secondary amine. However, it can be hydrolyzed back to the parent piperazine under harsh conditions. [6]

-

Acid-Catalyzed Hydrolysis: Requires strong acid (e.g., 6M HCl) and prolonged heating. The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the activated carbonyl carbon.

-

Base-Catalyzed Hydrolysis: Requires a strong base (e.g., concentrated NaOH) and heat. The mechanism proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Stability Profile

This compound is a stable solid under standard laboratory conditions (room temperature, inert atmosphere). [7]As with other piperazine derivatives, prolonged exposure to high temperatures (>150 °C) or strong oxidizing conditions, especially in the presence of metal ions like copper, can lead to degradation. [8]The hydrochloride salt form protects the secondary amine from atmospheric carbon dioxide, which can react with the free base to form carbamates. [9]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Spectroscopic Methods (Predicted)

While specific published spectra for this exact compound are not readily available, its spectral characteristics can be accurately predicted based on its structure and data from analogous compounds. [10][11][12]

-

¹H NMR (400 MHz, D₂O):

-

δ ~3.2-3.4 ppm (triplet, 4H): Methylene protons (-CH₂-) adjacent to the protonated secondary amine (N4-H⁺).

-

δ ~3.6-3.8 ppm (triplet, 4H): Methylene protons (-CH₂-) adjacent to the amide nitrogen (N1).

-

Rationale: The electron-withdrawing effect of the carbonyl group deshields the adjacent protons, shifting them downfield relative to those next to the ammonium group.

-

-

¹³C NMR (101 MHz, D₂O):

-

δ ~43-45 ppm: Methylene carbons (-CH₂-) adjacent to the N4 position.

-

δ ~46-48 ppm: Methylene carbons (-CH₂-) adjacent to the N1 position.

-

δ ~160-165 ppm: Carbonyl carbon (-C=O).

-

-

FTIR (KBr Pellet, cm⁻¹):

-

3300-3100: N-H stretching (primary amide).

-

3000-2850: C-H stretching (aliphatic).

-

~2700-2400 (broad): N-H stretching (secondary ammonium salt).

-

~1650 (strong): C=O stretching (Amide I band).

-

~1600: N-H bending (Amide II band).

-

~1250: C-N stretching.

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. A significant challenge is its lack of a strong UV chromophore. [1]For accurate quantification at low levels, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is often employed. For routine purity checks where high sensitivity is not required, detection at low wavelengths (~205 nm) can be sufficient.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general method for purity assessment using a standard reversed-phase column with UV detection.

-

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-17 min: Hold at 95% B

-

17-18 min: Return to 5% B

-

18-20 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of water or mobile phase A.

Conclusion

This compound serves as a robust and highly functionalized intermediate for chemical synthesis. Its fundamental chemistry, characterized by the nucleophilic secondary amine and the stable carboxamide moiety, provides a reliable platform for building molecular diversity. The hydrochloride salt form ensures favorable physical properties for handling and downstream applications. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is critical for scientists aiming to efficiently and effectively incorporate this valuable scaffold into their research and development pipelines.

References

-

J&K Scientific LLC. (n.d.). Piperazine-1-carboxylic acid amide hydrochloride, 98%. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Piperazine-1-carboximidamide. Retrieved from [Link]

-

ResearchGate. (n.d.). a Chemical synthesis scheme of piperazine-1- carboxamidine (PZC); b 1 H... [Image]. Retrieved from [Link]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 1017-1026. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Sundaraganesan, N., et al. (2005). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 43, 687-692. Retrieved from [Link]

-

NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 101 MHz, D 2 O, predicted) (NP0000084). Retrieved from [Link]

- Andersen, K. E., et al. (1985). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents. EP0136274B1.

-

PubChem. (n.d.). Piperazine-1-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Piperidinecarboxamide - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Piperidinecarboxamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Retrieved from [Link]

-

Sam-Adjei, E. F., et al. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 57(10), 2824-2829. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1 [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. Retrieved from [Link]

-

PubMed. (2023). Cloning and expression of the phenazine-1-carboxamide hydrolysis gene pzcH and the identification of the key amino acids necessary for its activity. Retrieved from [Link]

-

PubChem. (n.d.). Piperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Potassium cyanate. Retrieved from [Link]

- Google Patents. (n.d.). CN113200912A - Method for synthesizing cyanamide.

-

PubMed. (2013). Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of potassium cyanate. Retrieved from [Link]

-

YouTube. (2020). POTASSIUM CYANATE SYNTHESIS.#ncchem. Retrieved from [Link]

-

Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

-

PubMed. (1966). The hydrolysis of piperazine-2,5-dione. Retrieved from [Link]

-

ACS Catalysis. (2023). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. Retrieved from [Link]

Sources

- 1. 45695-84-9 CAS MSDS (PIPERAZINE-1-CARBOXAMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potassium cyanate - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. Khan Academy [khanacademy.org]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine(110-85-0) 1H NMR [m.chemicalbook.com]

- 12. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]

The Piperazine Carboxamide Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Abstract

The piperazine ring, a simple six-membered heterocycle, has proven to be a remarkably versatile and privileged scaffold in the landscape of medicinal chemistry. Its unique physicochemical properties, including the ability to modulate aqueous solubility and act as a flexible linker, have cemented its role in a vast array of therapeutic agents. This in-depth technical guide focuses on a pivotal subclass: the piperazine carboxamides. We will traverse the historical milestones from the initial discovery of piperazine's therapeutic potential to the rational design of highly potent and selective piperazine carboxamide drugs. This guide provides a detailed exploration of their synthesis, a quantitative look at structure-activity relationships (SAR), and a mechanistic deep-dive into their role in modulating critical signaling pathways, with a particular focus on oncology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

From Vermifuge to Versatile Scaffold: A Historical Perspective

The journey of piperazine in medicine is a compelling narrative of scientific serendipity and evolving application. Initially synthesized in the late 19th century, its first foray into the medical field was not as the blockbuster scaffold we know today, but as a proposed treatment for gout due to its ability to dissolve uric acid in vitro.[1] This application, however, did not translate to clinical success.[1]

The true entry of piperazine onto the therapeutic stage occurred in the early 20th century, when it was marketed by Bayer as a potent anthelmintic agent for treating parasitic worm infections.[2] The citrate and adipate salts of piperazine became frontline treatments for ascariasis (roundworm) and enterobiasis (pinworm).[2] Its mechanism of action was later elucidated as a γ-aminobutyric acid (GABA) receptor agonist in nematodes, causing flaccid paralysis of the worms and their subsequent expulsion from the host.[2]

For several decades, piperazine's identity was largely confined to its role as a vermifuge. However, as the principles of medicinal chemistry advanced, chemists began to recognize the untapped potential of the piperazine ring. Its two nitrogen atoms offered ideal handles for chemical modification, allowing for the introduction of diverse substituents to modulate pharmacological activity, physicochemical properties, and pharmacokinetic profiles. This realization marked the beginning of piperazine's second act as a "privileged scaffold."

The transition to piperazine carboxamides represented a significant leap in harnessing the full potential of the piperazine core. The introduction of the carboxamide linkage provided a rigid and planar unit that could engage in specific hydrogen bonding interactions with biological targets, a feature that would prove critical in the development of targeted therapies, particularly in oncology and virology. One of the notable early examples of a piperazine-containing drug that spurred further development is Diethylcarbamazine, used to treat filariasis.[2] While not a carboxamide in the strictest sense, its development highlighted the therapeutic potential of N-substituted piperazines and paved the way for more complex derivatives. The subsequent explosion of research into piperazine carboxamides has led to their incorporation into a multitude of clinically successful drugs targeting a wide range of diseases.

Synthetic Strategies for Piperazine Carboxamides

The construction of piperazine carboxamides typically involves the formation of an amide bond between a piperazine derivative and a carboxylic acid or its activated form. The modularity of this synthesis allows for the systematic exploration of chemical space around the core scaffold, a key element in optimizing drug candidates.

General Synthetic Workflow

The synthesis can be logically dissected into two main stages: preparation of the substituted piperazine intermediate and the subsequent amide coupling reaction.

Sources

Piperazine-1-carboxamide Hydrochloride molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of Piperazine-1-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key scaffold or intermediate in the synthesis of pharmacologically active agents.[1][2] Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a detailed exploration of the molecular architecture of this compound, grounded in established analytical techniques and computational insights. We will dissect the stable conformations of the piperazine ring, the influence of the carboxamide substituent on rotational energy barriers, and the structural implications of the hydrochloride salt form. This document serves as a technical resource, integrating principles of stereochemistry with practical, field-proven methodologies for its characterization.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in drug design, prized for its ability to enhance aqueous solubility and introduce two key basic nitrogen centers that can be functionalized to modulate pharmacokinetics and target binding.[1][2] In this compound, the core piperazine ring is functionalized with a carboxamide group at the N1 position and exists as a hydrochloride salt. This specific arrangement presents a unique set of structural and conformational properties that are critical for molecular recognition by biological targets. Understanding these properties is paramount for rational drug design and structure-activity relationship (SAR) studies. The hydrochloride form not only improves the compound's stability and handling but also significantly influences its electronic and conformational state in solution and in the solid state.[3]

Molecular Structure Elucidation

The definitive structure of this compound is established through a combination of crystallographic and spectroscopic methods.

Connectivity and Key Structural Features

The molecule consists of a six-membered saturated heterocycle with nitrogen atoms at the 1 and 4 positions (piperazine). A carboxamide group (-CONH₂) is attached to the N1 nitrogen. The hydrochloride salt form implies that at least one of the nitrogen atoms is protonated, with the N4 nitrogen being the more basic and thus the primary site of protonation.

The presence of the carboxamide group introduces a planar, sp²-hybridized center at the N1 nitrogen and the carbonyl carbon. A key feature is the partial double bond character of the N1-C(O) amide bond due to resonance, which restricts rotation and influences the overall conformation.[4][5][6]

X-ray Crystallography Insights

The carboxamide substituent typically occupies an equatorial position to minimize steric hindrance. The protonation at N4 would also favor an equatorial position for the hydrogen atom.

Table 1: Typical Bond Lengths and Angles for N-Acyl Piperazines Data synthesized from crystallographic studies of similar structures.

| Parameter | Typical Value | Causality and Insights |

| C-C (ring) | 1.52 - 1.54 Å | Standard sp³-sp³ carbon single bond. |

| C-N (ring, N4) | 1.46 - 1.48 Å | Standard sp³ carbon to sp³ nitrogen single bond. |

| C-N (ring, N1) | 1.47 - 1.49 Å | Slightly longer due to attachment to the sp² amide nitrogen. |

| N1-C(O) (amide) | 1.35 - 1.40 Å | Shorter than a typical C-N single bond (1.47 Å) due to partial double bond character from resonance.[5] |

| C=O (carbonyl) | 1.22 - 1.25 Å | Typical double bond length for a carbonyl group in an amide. |

Conformational Analysis: A Molecule in Motion

While the solid-state structure is relatively fixed, in solution, this compound exists in a dynamic equilibrium of conformations.

Piperazine Ring Puckering

The piperazine ring can theoretically exist in several conformations, including the chair, boat, and twist-boat forms.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment, connectivity, and dynamic conformational behavior of the molecule in solution.

Objective: To confirm the molecular structure, assign proton and carbon signals, and study the conformational dynamics.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure dissolution and allow for the exchange of the amide and amine protons.

-

Add a small amount of an internal standard like TMS or DSS, if required.

-

-

Data Acquisition:

-

¹H NMR: Provides information on the number, environment, and coupling of protons. In a chair conformation, distinct signals for axial and equatorial protons are expected.

-

¹³C NMR: Shows the number of unique carbon environments. The carbonyl carbon will have a characteristic downfield shift (~160-170 ppm).

-

2D NMR (COSY, HSQC): These experiments are crucial for unambiguous assignment. COSY establishes H-H coupling networks, while HSQC correlates protons directly with the carbons they are attached to.

-

Variable Temperature (VT) NMR (Self-Validation Step): To study dynamics, acquire a series of ¹H NMR spectra at different temperatures. As the temperature increases, the rate of chair-chair interconversion increases. At a specific temperature (the coalescence temperature, T_c), the separate signals for axial and equatorial protons will broaden and merge into a single averaged signal. [4][6]3. Data Analysis:

-

Integrate ¹H NMR signals to determine proton ratios.

-

Analyze coupling constants (J-values) to infer dihedral angles (via the Karplus equation), providing further evidence for the chair conformation.

-

From the coalescence temperature (T_c) in VT-NMR, the Gibbs free energy of activation (ΔG‡) for the ring inversion process can be calculated, quantifying the conformational stability. [4][6] Table 2: Expected NMR Chemical Shifts (in D₂O) Values are predictive and may vary based on conditions.

-

| Atom | Spectrum | Expected Chemical Shift (ppm) | Rationale |

| H2, H6 (ring) | ¹H NMR | ~3.8 - 4.0 | Adjacent to the electron-withdrawing amide group (N1). |

| H3, H5 (ring) | ¹H NMR | ~3.2 - 3.4 | Adjacent to the protonated N4⁺ atom. |

| C2, C6 (ring) | ¹³C NMR | ~45 - 48 | Carbons adjacent to the amide nitrogen. |

| C3, C5 (ring) | ¹³C NMR | ~42 - 45 | Carbons adjacent to the protonated nitrogen. |

| C=O | ¹³C NMR | ~165 | Typical chemical shift for a primary amide carbonyl carbon. |

Summary and Conclusion

The molecular architecture of this compound is defined by a thermodynamically stable chair conformation of the piperazine ring. This preference is dictated by the minimization of steric and torsional strain. The N1-carboxamide substituent introduces a significant rotational barrier due to the partial double bond character of the amide C-N bond, a critical feature influencing its interaction with biological targets. Furthermore, the hydrochloride salt form, with protonation at the N4 position, serves to "lock" the conformation, increase the barrier to ring inversion, and modulate the electronic properties of the scaffold. A comprehensive understanding of this interplay between static structure and conformational dynamics, as elucidated by X-ray crystallography and NMR spectroscopy, is essential for leveraging this important chemical entity in modern drug discovery.

References

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health. [Link]

-

Piperazine. Wikipedia. [Link]

-

Balakrishna, M. S., George, P. P., & Mague, J. T. (2003). Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. SAGE Publications. [Link]

-

Ferreira, L. G., et al. (2013). Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication?. PubMed. [Link]

-

a Chemical synthesis scheme of piperazine-1- carboxamidine (PZC); b 1 H.... (n.d.). ResearchGate. [Link]

-

Schmieder, P., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Manallack, D. T., et al. (2016). Conformational analysis of 2-substituted piperazines. PubMed. [Link]

-

The Role of 1-(2-Furoyl)piperazine HCl in Advanced Chemical Synthesis. (n.d.). [Link]

-

Misra, M., et al. (2011). Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. PubMed. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (n.d.). ResearchGate. [Link]

-

Foley, D. J., et al. (2021). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. [Link]

-

Gioiosa, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

-

Schmieder, P., et al. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

-

Synthesis, Conformation and Equilibrium Study of New Piperazine and Azamacrocyclic Ligands.... (n.d.). ResearchGate. [Link]

-

Jampilek, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

-

Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909.... (n.d.). Scribd. [Link]

-

Kricheldorf, H. R., & Hull, W. E. (1979). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. ResearchGate. [Link]

-

Kunchithapatham, K., et al. (2022). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health. [Link]

-

Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. (n.d.). ResearchGate. [Link]

- 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (n.d.).

-

Boojamra, C. G., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. [Link]

-

Kalluraya, B., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. ResearchGate. [Link]

-

Piperazine, hydrochloride, hydrate (1:2:1). (n.d.). CAS Common Chemistry. [Link]

-

Tuccinardi, T., & Martinelli, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Piperazine-1-carboxamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of Piperazine-1-carboxamide Hydrochloride (CAS No: 474711-89-2). This compound is a key heterocyclic building block relevant to drug discovery and development, leveraging the well-established pharmacological scaffold of the piperazine ring. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols and scientific rationale grounded in established principles. We will delve into its structural characterization, propose robust synthetic and analytical methodologies, and discuss its stability profile. All quantitative data is summarized in tables, and key workflows are visualized using diagrams to ensure clarity and ease of use.

Introduction and Chemical Identity

The piperazine moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of approved therapeutic agents.[1][2] Its unique six-membered heterocyclic structure containing two opposing nitrogen atoms imparts favorable physicochemical properties, such as high aqueous solubility and the ability to modulate lipophilicity, which are critical for optimizing pharmacokinetic profiles.[2] this compound is a functionalized derivative, incorporating a carboxamide group that can serve as a hydrogen bond donor and acceptor, further enhancing its potential for specific molecular interactions.

Protonation of the distal nitrogen atom with hydrochloric acid to form the hydrochloride salt significantly improves solubility in polar and aqueous media, a common strategy in active pharmaceutical ingredient (API) formulation.[3] This guide serves to consolidate the known and predicted properties of this compound and provide validated, practical methodologies for its use in a research and development setting.

The fundamental identity of the compound is established by its chemical structure and nomenclature.

Sources

Navigating the Solubility of Piperazine-1-carboxamide Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the solubility of Piperazine-1-carboxamide Hydrochloride in organic solvents, a critical parameter for researchers, scientists, and drug development professionals. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide focuses on delivering a robust theoretical framework, practical experimental methodologies, and insightful qualitative analysis. By understanding the underlying physicochemical principles and employing rigorous experimental design, researchers can effectively determine and optimize the solubility of this compound for various applications in the pharmaceutical development pipeline, from synthesis and purification to formulation.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a chemical entity of interest in medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a piperazine ring, a carboxamide group, and a hydrochloride salt, suggests a complex interplay of factors governing its solubility.[1] Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. It impacts bioavailability, dosage form design, and the feasibility of manufacturing processes. A thorough understanding of a compound's solubility in various organic solvents is therefore not merely an academic exercise but a cornerstone of successful drug development.[2] This guide is designed to equip the reader with the foundational knowledge and practical tools to confidently assess and navigate the solubility landscape of this compound.

Theoretical Framework: Predicting the Solubility Behavior of an Amine Salt

The solubility of this compound in organic solvents is governed by a combination of its inherent molecular properties and the characteristics of the solvent. As an amine salt, its solubility is a departure from that of its free base, piperazine.[3][4] The presence of the hydrochloride salt dramatically increases its polarity.[5]

Several key factors dictate the solubility of this compound:

-

Polarity: this compound is a polar, ionic compound.[5] According to the "like dissolves like" principle, it is expected to exhibit higher solubility in polar solvents capable of interacting with its charged and polar functional groups. Protic polar solvents, such as alcohols (methanol, ethanol), which can engage in hydrogen bonding, are likely to be more effective at solvating the molecule than aprotic polar solvents or nonpolar solvents.

-

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the amine and amide protons) and acceptors (the nitrogen and oxygen atoms). Solvents that can participate in hydrogen bonding will facilitate the disruption of the crystal lattice of the solid solute and stabilize the dissolved ions and molecules.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the cation and anion of the salt, thereby promoting dissolution.

-

Molecular Interactions: The process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound to dissolve, the energy released from the formation of solute-solvent bonds must be sufficient to overcome the lattice energy of the solid and the cohesive forces of the solvent.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

-

High Expected Solubility: Polar protic solvents like methanol and ethanol are anticipated to be good solvents due to their ability to form hydrogen bonds and their relatively high polarity.

-

Moderate to Low Expected Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) may also be effective, although potentially less so than protic solvents.[6] Acetone and acetonitrile, being less polar, are expected to be poorer solvents.

-

Very Low to Insoluble: Nonpolar solvents like hexane, toluene, and diethyl ether are unlikely to be effective solvents for this polar salt.

Figure 1: A conceptual diagram illustrating the key energetic considerations in the dissolution process.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of published quantitative data, experimental determination is paramount. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7][8] The following protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the organic solvent, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to assess the reproducibility of the results.

-

Report the mean solubility and the standard deviation.

-

Figure 2: A workflow diagram of the shake-flask method for solubility determination.

Data Presentation and Interpretation

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Organic Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) |

| Methanol | 32.7 | 5.1 | [Experimental Value] |

| Ethanol | 24.5 | 4.3 | [Experimental Value] |

| Isopropanol | 19.9 | 3.9 | [Experimental Value] |

| Acetonitrile | 37.5 | 5.8 | [Experimental Value] |

| Acetone | 20.7 | 5.1 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | [Experimental Value] |

| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | [Experimental Value] |

| Toluene | 2.4 | 2.4 | [Experimental Value] |

| Hexane | 1.9 | 0.1 | [Experimental Value] |

Note: The dielectric constant and polarity index values are provided as a reference for interpreting the experimental results.

The interpretation of this data should correlate the observed solubilities with the theoretical principles outlined in Section 2. For instance, a higher solubility in methanol compared to isopropanol could be attributed to the smaller steric hindrance and higher polarity of methanol.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of public quantitative data necessitates experimental determination, the theoretical principles and the detailed, self-validating protocol presented herein offer a clear path forward for researchers. The generation and publication of such solubility data would be of significant value to the scientific community, aiding in the more efficient development of pharmaceuticals containing this and related scaffolds. Future work should focus on generating a comprehensive solubility profile of this compound in a wider range of solvents and at various temperatures, and exploring the impact of pH and co-solvents on its solubility in aqueous-organic mixtures.

References

- Vertex AI Search. (2026). SOLUBILITY AND DISSOLUTION FOR DRUG.

- Lund University Publications. (2026).

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

SlideShare. (2026). solubility experimental methods.pptx. [Link]

-

PubChem. (2026). This compound. [Link]

- Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent.This i...

-

Rheolution. (2026). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Solubility of Things. (2026). Piperazine. [Link]

-

PubChem. (2026). Piperazine. [Link]

-

Solubility of Things. (2026). Piperazine dihydrochloride. [Link]

- G.AMPHRAY LABORATORIES. (2026). 12.0 Piperazine Dihydrochloride.docx.

-

MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

PMC. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

-

PMC. (2022). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. [Link]

-

ResearchGate. (2024). (PDF) Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. [Link]

-

MDPI. (2021). Numerical Analysis of Sulfamerazine Solubility in Acetonitrile + 1-Propanol Cosolvent Mixtures at Different Temperatures. [Link]

-

UNODC. (2026). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

PubChem. (2026). Dimethyl Sulfoxide. [Link]

Sources